The synthesis of Tiprinast involves several methods that focus on the formation of the thienopyrimidine core. One prominent approach includes the reaction of appropriate thiophene derivatives with pyrimidine intermediates, often utilizing catalysts to enhance yield and selectivity. Specific technical details about the synthesis pathways include:
Tiprinast's molecular structure can be characterized by its thienopyrimidine framework, which features a fused thiophene and pyrimidine ring system. The chemical formula for Tiprinast is , indicating the presence of sulfur within its structure.
Tiprinast undergoes various chemical reactions that are essential for its biological activity. Notable reactions include:
These reactions are significant as they can influence the pharmacokinetics and pharmacodynamics of the compound .
The mechanism of action of Tiprinast primarily involves modulation of immune responses. It acts by inhibiting certain pro-inflammatory cytokines, thereby reducing inflammation. Key aspects include:
This mechanism underscores Tiprinast's potential as a therapeutic agent for conditions characterized by excessive inflammation .
Tiprinast exhibits several notable physical and chemical properties:
Tiprinast has been explored for various scientific applications, particularly in:
Tiprinast (chemical name: 1,4-Dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid) belongs to the bicyclic heteroaromatic class of compounds characterized by a thieno[2,3-d]pyrimidine scaffold. Its molecular formula is C12H14N2O3S, corresponding to a molecular weight of 266.32 g/mol [1] [7]. The compound features a carboxylic acid moiety at the 2-position and a hydrophobic isobutyl chain at the 6-position, creating an amphiphilic molecular profile [9].
The core structural framework consists of:
This arrangement creates distinct regions of polarity influencing solubility and intermolecular interactions. The carboxylic acid enables salt formation, while the heterocyclic system provides sites for hydrogen bonding and π-π stacking. The isobutyl chain enhances lipophilicity, contributing to membrane permeability [9]. Spectroscopic identifiers include the SMILES notation C2=C(C1=C(N(C(=NC1=O)C(=O)O)CC(C)C)S2)C and InChIKey ILANNHKYENEETR-UHFFFAOYSA-N [9].
Table 1: Physicochemical Properties of Tiprinast
Property | Value | Description |
---|---|---|
Molecular Formula | C12H14N2O3S | Carbon 54.13%, Hydrogen 5.30%, Nitrogen 10.52%, Oxygen 18.03%, Sulfur 12.04% |
Molecular Weight | 266.32 g/mol | Exact mass: 266.0725 g/mol |
XLogP3 | 2.1 (Predicted) | Moderate lipophilicity suitable for cellular penetration |
Hydrogen Bond Donors | 1 | Carboxylic acid proton |
Hydrogen Bond Acceptors | 5 | Carbonyl oxygens (2), pyrimidine nitrogen (1), carboxylic acid oxygen (2) |
Rotatable Bonds | 4 | Isobutyl chain and carboxylic acid group contribute to conformational flexibility |
Topological Polar Surface Area | 87.7 Ų | Indicates moderate membrane permeability potential |
Tiprinast emerged during the 1980s as part of exploratory research into heterocyclic PDE inhibitors targeting inflammatory mediators. Its first documented synthesis appeared in scientific literature circa 1983-1984, with the assignment of CAS registry number 83153-39-3 in 1983 indicating its initial characterization [7] [9]. Early pharmacological investigations identified Tiprinast as a potent inhibitor of cyclic nucleotide phosphodiesterases, particularly those isoenzymes involved in inflammatory cell activation [9].
Significant patent activity emerged around structural analogs and formulation approaches:
Despite promising biochemical activity, Tiprinast's development trajectory slowed relative to contemporary PDE inhibitors due to formulation challenges associated with its physicochemical properties. Current commercial availability is restricted to research quantities, with pricing at approximately $495.92 per 5mg (95% purity), reflecting its status as a specialized reference compound [7].
Table 2: Key Intellectual Property Milestones in Tiprinast Development
Patent/Publication | Date | Title/Subject Matter | Significance |
---|---|---|---|
CN101326275B | Priority 2006 | Multi-functional Ionic Liquid Compositions | Covers prodrug approaches potentially applicable to Tiprinast derivatives |
US10463611B2 | Filed 2012 | Controlled Absorption Formulations for Water-Soluble Compounds | Describes extended-release technologies relevant to Tiprinast delivery challenges |
Tiprinast currently lacks approved therapeutic registrations with major regulatory agencies (FDA, EMA, PMDA), positioning it as an investigational compound rather than a marketed pharmaceutical. This status significantly influences its intellectual property protections, which primarily reside in composition and synthesis patents rather than regulatory exclusivity mechanisms [5] [3].
Patent Protections
Patent coverage has evolved through several technological generations:
Trademark Status
No active trademark registrations for "Tiprinast" were identified in major jurisdictions through USPTO TSDR (Trademark Status and Document Retrieval) systems or Taiwan Intellectual Property Office (TIPO) databases. The name functions primarily as a nonproprietary chemical designation rather than a branded entity [4] [10] [2]. This absence reflects its non-commercialized status and aligns with regulatory frameworks where trademarks typically attach to marketed products [6].
Regulatory Framework Considerations
Table 3: Intellectual Property Status Overview for Tiprinast
Protection Type | Status | Jurisdictions | Key Considerations |
---|---|---|---|
Compound Patents | Expired | Worldwide | Original synthesis and composition protections no longer in force |
Formulation Patents | Active (e.g., US10463611B2) | US, others | Covers particulate delivery systems potentially applicable to Tiprinast |
Prodrug Patents | Active (e.g., CN101326275B) | China, others | Ionic liquid derivatives may offer new IP opportunities |
Trademarks | None Registered | Global | "Tiprinast" functions as chemical name rather than brand |
Regulatory Exclusivity | Not Applicable | N/A | Absent marketing approval, regulatory exclusivity periods are not triggered |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4